BUTTER
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Overview
Description
Butter is a dairy product made from the fat and protein components of churned cream. It is a semi-solid emulsion at room temperature, consisting of approximately 80% butterfat. This compound is widely used as a spread, condiment, and cooking fat. It is produced by churning milk or cream to separate the fat globules from the buttermilk .
Preparation Methods
Traditional Methods
Traditional butter making involves churning cream until the fat globules separate from the buttermilk. This can be done using historic this compound churns or hand-whisking methods . The process includes several steps:
Receiving Milk/Cream: Unloading, grading, sampling, weighing, and testing the cream.
Pre-Heating of Milk: To increase the efficiency of cream separation.
Separation of Milk: Using centrifugal methods to separate cream from milk.
Neutralization of Cream: Reducing the acidity of sour cream.
Standardization and Pasteurization of Cream: Ensuring consistent quality and safety.
Cooling and Ageing of Cream: Preparing the cream for churning.
Churning: Agitating the cream to separate butterfat from buttermilk.
Washing, Salting, and Working: Enhancing flavor and texture.
Packaging and Storage: Final steps to prepare this compound for distribution.
Industrial Production
Modern industrial this compound production involves continuous this compound making, which increases efficiency and output. This method includes accelerated churning of normal cream or the utilization of reseparated high-fat cream .
Chemical Reactions Analysis
Butter undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to rancidity, affecting flavor and shelf life.
Lipolysis: Breakdown of fats into free fatty acids and glycerol, contributing to flavor development.
Emulsification: The process of mixing water and fat to create a stable emulsion.
Common reagents and conditions used in these reactions include:
Oxygen: For oxidation reactions.
Enzymes: Such as lipases for lipolysis.
Emulsifiers: To stabilize the emulsion.
Major products formed from these reactions include free fatty acids, glycerol, and various flavor compounds .
Scientific Research Applications
Butter has various applications in scientific research:
Mechanism of Action
Butter’s effects are primarily due to its fat content. The fats in this compound contribute to its rich flavor and creamy texture. The interaction between fats and water in this compound is crucial for its stability and texture . The addition of milk solids increases the butterfat content, resulting in a higher fat content in the final product .
Comparison with Similar Compounds
Butter can be compared with other similar compounds such as:
Ghee: A type of clarified this compound with a nutty taste and higher fat content.
Coconut Oil: Used as a this compound substitute with a different flavor profile.
Olive Oil: Another this compound substitute known for its health benefits.
Avocado Oil: A mild, buttery-flavored oil used as a this compound substitute.
This compound is unique due to its specific fat composition and the traditional methods used in its production, which contribute to its distinctive flavor and texture.
Properties
CAS No. |
130935-39-6 |
---|---|
Molecular Formula |
C147H253N45O43 |
Molecular Weight |
0 |
Origin of Product |
United States |
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